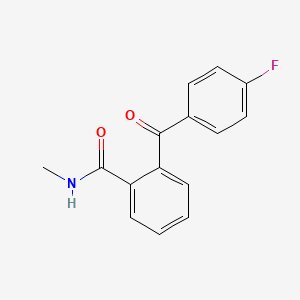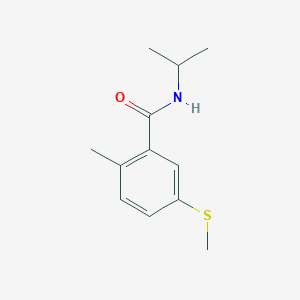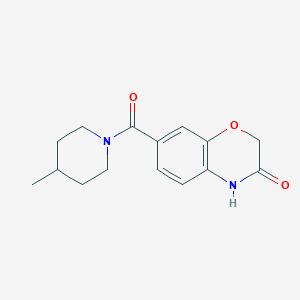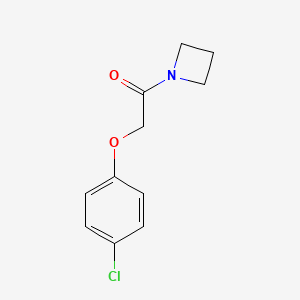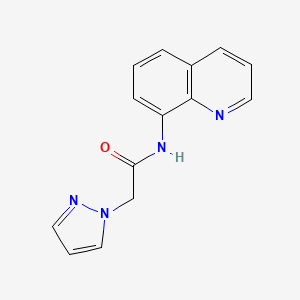
3-Cyclopropyl-1-methyl-1-(naphthalen-2-ylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopropyl-1-methyl-1-(naphthalen-2-ylmethyl)urea is a chemical compound that belongs to the class of urea derivatives. It has gained significant attention in scientific research due to its potential pharmaceutical applications.
Mécanisme D'action
The mechanism of action of 3-Cyclopropyl-1-methyl-1-(naphthalen-2-ylmethyl)urea is not fully understood. However, it is believed to inhibit the activity of certain enzymes and proteins that are involved in the progression of various diseases. It has been reported to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. It has also been shown to inhibit the activity of protein kinase C, which is involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Cyclopropyl-1-methyl-1-(naphthalen-2-ylmethyl)urea have been studied in vitro and in vivo. It has been reported to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth of fungi and viruses. In animal studies, it has been reported to improve cognitive function and reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 3-Cyclopropyl-1-methyl-1-(naphthalen-2-ylmethyl)urea is its broad-spectrum activity against various diseases. It has also been reported to have low toxicity and high selectivity towards target cells. However, its limited solubility in water and some organic solvents can pose a challenge in its use in lab experiments. Its stability and shelf-life can also be affected by exposure to light and air.
Orientations Futures
The potential applications of 3-Cyclopropyl-1-methyl-1-(naphthalen-2-ylmethyl)urea in various fields of medicine and biotechnology make it a promising candidate for further research. Some of the future directions that can be explored include:
1. Development of novel synthetic routes and purification techniques to enhance the yield and purity of the product.
2. Investigation of the mechanism of action of 3-Cyclopropyl-1-methyl-1-(naphthalen-2-ylmethyl)urea at the molecular level.
3. Evaluation of the efficacy and safety of 3-Cyclopropyl-1-methyl-1-(naphthalen-2-ylmethyl)urea in clinical trials.
4. Development of drug delivery systems to enhance the solubility and bioavailability of 3-Cyclopropyl-1-methyl-1-(naphthalen-2-ylmethyl)urea.
5. Exploration of the potential applications of 3-Cyclopropyl-1-methyl-1-(naphthalen-2-ylmethyl)urea in agriculture and food industry.
Conclusion:
In conclusion, 3-Cyclopropyl-1-methyl-1-(naphthalen-2-ylmethyl)urea is a promising chemical compound with potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 3-Cyclopropyl-1-methyl-1-(naphthalen-2-ylmethyl)urea in various fields of medicine and biotechnology.
Méthodes De Synthèse
The synthesis of 3-Cyclopropyl-1-methyl-1-(naphthalen-2-ylmethyl)urea involves the reaction of cyclopropylamine with naphthalen-2-ylmethyl isocyanate. The reaction is carried out under controlled conditions of temperature and pressure to obtain the desired product. The purity and yield of the product can be enhanced by using suitable solvents and purification techniques.
Applications De Recherche Scientifique
3-Cyclopropyl-1-methyl-1-(naphthalen-2-ylmethyl)urea has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anticancer, antifungal, and antiviral activities. It has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and diabetes.
Propriétés
IUPAC Name |
3-cyclopropyl-1-methyl-1-(naphthalen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-18(16(19)17-15-8-9-15)11-12-6-7-13-4-2-3-5-14(13)10-12/h2-7,10,15H,8-9,11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDFKSKPQZJXSCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC2=CC=CC=C2C=C1)C(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropyl-1-methyl-1-(naphthalen-2-ylmethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

